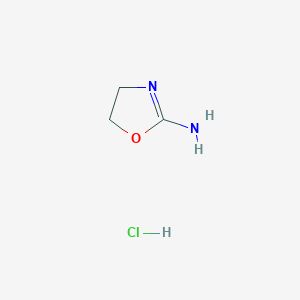

2-Amino-2-oxazoline Hydrochloride

Description

The exact mass of the compound 2-Amino-2-oxazoline Hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Amino-2-oxazoline Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-2-oxazoline Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

4,5-dihydro-1,3-oxazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2O.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H2,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBPBXZZTIWDNKF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50614393 | |

| Record name | 4,5-Dihydro-1,3-oxazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24665-92-7, 375855-07-5 | |

| Record name | 4,5-Dihydro-1,3-oxazol-2-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50614393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-2-oxazoline Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Mechanistic Profiling and pKa Determination of 2-Amino-2-oxazoline Hydrochloride

Executive Summary

As a Senior Application Scientist, I frequently encounter 2-Amino-2-oxazoline hydrochloride (CAS: 375855-07-5) in both early-stage drug discovery and the design of advanced polymeric materials. This cyclic amidine analog serves as a critical pharmacophore in centrally acting antihypertensives and antidepressants. Understanding its acid-base chemistry—specifically its pKa—is non-negotiable for predicting its pharmacokinetic behavior, lipophilicity, and reactivity. This whitepaper provides an in-depth mechanistic analysis of the pKa of 2-amino-2-oxazoline hydrochloride, detailing the causality behind its tautomeric equilibria and establishing a self-validating protocol for its empirical determination.

Mechanistic Insights: Basicity, Tautomerism, and Solvation

The pKa of a molecule is not merely a static number; it is a dynamic reflection of its electronic environment and structural stability. For 2-amino-2-oxazoline, the experimental pKa of its conjugate acid (the protonated amidinium form isolated in the hydrochloride salt) is approximately 8.8 1.

The Causality of Amidine Basicity

The high basicity of the 2-amino-2-oxazoline free base stems from the resonance stabilization of its protonated form. When the free base is protonated, the positive charge is delocalized across the endo-cyclic and exo-cyclic nitrogen atoms. However, the free base itself exists in a delicate tautomeric equilibrium between the amino form (where the double bond is endo-cyclic) and the imino form (where the double bond is exo-cyclic).

Theoretical computations and molecular dynamics simulations reveal that while the amino tautomer is generally more stable in the gas phase (by approximately 6 kJ/mol), solvation heavily dictates the equilibrium 2. In aqueous environments, hydrogen bonding with the solvent stabilizes specific conformers, shifting the basicity and influencing the overall pKa. At a physiological pH of 7.4, the pKa of ~8.8 dictates that the molecule exists predominantly (~96%) in its ionized, protonated state. This high degree of ionization significantly lowers its lipophilicity and membrane permeability, a critical factor when designing centrally acting therapeutics that must cross the blood-brain barrier 2.

Protonation equilibrium and tautomeric states of 2-Amino-2-oxazoline.

Physicochemical Data Summary

To facilitate rapid reference for formulation and synthesis, the core quantitative data for 2-Amino-2-oxazoline hydrochloride is summarized below.

| Property | Value | Mechanistic Implication |

| Molecular Weight | 122.55 g/mol | Low molecular weight favors high ligand efficiency. |

| pKa (Conjugate Acid) | ~8.8 1 | Highly ionized at physiological pH (7.4), impacting absorption. |

| Melting Point | 107.0 - 114.0 °C 3 | Indicates moderate crystalline lattice energy of the HCl salt. |

| Aqueous Solubility | Highly Soluble 3 | Driven by the ionic nature of the hydrochloride salt. |

| Major Aqueous Tautomer | Amino Form | Dictates the nucleophilic attack trajectory in polymer synthesis. |

Experimental Protocols: Self-Validating pKa Determination

In rigorous pharmaceutical development, a single analytical method is insufficient due to the risk of matrix effects or trace impurities skewing the data. As an application standard, I mandate an orthogonal, self-validating workflow combining potentiometric titration with UV-Vis spectrophotometry.

Rationale and Causality

Potentiometry provides a high-resolution macroscopic view of proton dissociation. However, it cannot confirm which functional group is deprotonating. By coupling this with UV-Vis spectroscopy, we track the electronic shifts (π → π* transitions) inherent to the conjugated amidine system as it transitions from the protonated to the free base form. If the inflection points of both methods align, the system is self-validated.

Step-by-Step Methodology

Step 1: Analyte and Titrant Preparation

-

Accurately weigh 2-Amino-2-oxazoline hydrochloride to prepare a 0.01 M solution in 50 mL of degassed, deionized water.

-

Add KCl to achieve a background ionic strength of 0.15 M (mimicking physiological osmolality and stabilizing activity coefficients).

-

Prepare a 0.1 M NaOH titrant solution, standardized against potassium hydrogen phthalate (KHP).

Step 2: Potentiometric Titration

-

Submerge a calibrated glass pH electrode into the analyte solution under a continuous nitrogen purge to prevent CO₂ absorption (which would artificially lower the pH).

-

Titrate with 0.1 M NaOH in 0.05 mL increments, allowing the potential to stabilize (drift < 0.1 mV/s) before recording each data point.

-

Calculate the first derivative of the pH vs. volume curve to identify the equivalence point. The pH at the half-equivalence point represents the macroscopic pKa.

Step 3: UV-Vis Spectrophotometric Titration (Orthogonal Validation)

-

Prepare a series of 10 buffered solutions ranging from pH 6.0 to 11.0, maintaining a constant ionic strength of 0.15 M.

-

Spike each buffer with a micro-aliquot of the 2-Amino-2-oxazoline hydrochloride stock to achieve a final concentration of ~10⁻⁴ M (ensuring absorbance remains within the linear dynamic range of 0.1–1.0 AU).

-

Record the UV-Vis spectra from 200 nm to 350 nm. Identify the analytical wavelength where the maximum absorbance difference exists between the fully protonated and fully deprotonated states.

-

Plot Absorbance vs. pH and fit the data to the Henderson-Hasselbalch equation to extract the spectroscopic pKa.

Step 4: Self-Validation Checkpoint Compare the potentiometric pKa with the spectroscopic pKa. A variance of < 0.05 units confirms that the measured macroscopic pKa is definitively linked to the amidine deprotonation event, validating the protocol.

Orthogonal self-validating workflow for accurate pKa determination.

Conclusion

The pKa of 2-Amino-2-oxazoline hydrochloride (~8.8) is a foundational metric that governs its utility across disciplines. By understanding the causality behind its tautomeric equilibria and employing rigorous, self-validating analytical protocols, researchers can confidently predict its ionization state, optimize drug formulations for targeted bioavailability, and precisely control its reactivity in advanced organic synthesis.

References

- Theoretical study of structure, pK(a), lipophilicity, solubility, absorption, and polar surface area of some centrally acting antihypertensives.

- Synthesis and Anti-histaminic Evaluation of N-Phenyl- (alkyl)-5-(dialkylamino)methyl-2-amino-2-oxazolines. Taylor & Francis.

- 2-Amino-2-oxazoline Hydrochloride - SAFETY D

Sources

Comprehensive Chemical Stability and Handling Guide for 2-Amino-2-oxazoline Hydrochloride

Executive Summary

2-Amino-2-oxazoline Hydrochloride (CAS: 375855-07-5) is a highly versatile heterocyclic compound utilized extensively as a key intermediate in pharmaceutical development and as a precursor in advanced polymer chemistry[1]. While inherently stable under controlled, ambient conditions, the oxazoline ring exhibits distinct vulnerabilities to hydrolytic cleavage and thermal degradation[2]. For researchers and drug development professionals, understanding the precise mechanistic pathways of its degradation is critical. This whitepaper synthesizes the physicochemical profile, degradation kinetics, and self-validating handling protocols required to maintain the structural integrity of 2-Amino-2-oxazoline Hydrochloride during storage and experimental workflows.

Physicochemical Profiling & Baseline Stability

To establish a baseline for stability, the fundamental physicochemical properties must be quantified. The compound is highly soluble in water, a characteristic that, while beneficial for biological assays, introduces significant hydrolytic risks if ambient moisture is not strictly controlled[2],[1].

Table 1: Quantitative Physicochemical and Stability Parameters

| Parameter | Value / Description | Reference |

| Molecular Formula | C₃H₆N₂O · HCl | [1] |

| Molecular Weight | 122.55 g/mol | [2] |

| Melting Point | 107.0 – 114.0 °C | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Solubility | Soluble in water | [2] |

| Primary Degradation Trigger | Moisture exposure (Hydrolysis) | [2] |

| Thermal Decomposition | Yields CO, CO₂, NOₓ, and HCl gas | [2] |

| Degradation Kinetics | Pseudo-first-order (pH-dependent) | [3] |

Mechanistic Degradation Pathways

The stability of 2-Amino-2-oxazoline Hydrochloride is primarily dictated by the integrity of the cyclic imino ether (oxazoline) ring.

Hydrolytic Ring-Opening

The C=N bond within the oxazoline ring is highly susceptible to nucleophilic attack by water. In aqueous environments, or upon exposure to atmospheric moisture, the compound undergoes a pH-dependent hydrolysis[3]. Under acidic or basic stress, water attacks the electrophilic carbon at the 2-position. This leads to the formation of a transient hemiaminal intermediate, which rapidly collapses to yield a ring-opened acyclic urea derivative (e.g., 1-(2-hydroxyethyl)urea structures)[4],[3]. The kinetics of this degradation follow a pseudo-first-order model, accelerating significantly as pH deviates from neutrality or as temperature increases[3].

Thermal Decomposition

While the compound is stable at room temperature, applying heat near or above its melting point (114 °C) triggers thermal decomposition. The breakdown of the hydrochloride salt and the heterocyclic ring releases toxic and corrosive gases, including carbon monoxide, nitrogen oxides (NOₓ), and hydrogen chloride (HCl)[2].

Mechanistic pathways of hydrolytic ring-opening and thermal degradation of 2-Amino-2-oxazoline HCl.

Storage and Handling: A Self-Validating Protocol

To prevent premature degradation, storage protocols must address the causality of hydrolysis: the presence of water acting as a proton donor and nucleophile[4]. The following step-by-step methodology ensures a self-validating system where environmental variables are systematically eliminated.

Step-by-Step Storage Methodology:

-

Primary Containment: Store the crystalline powder in a tightly sealed, dark amber glass vial to protect it from ambient light and physical moisture ingress[2].

-

Inert Gas Purging (Causality): Before sealing, purge the headspace of the vial with high-purity Argon or Nitrogen. Why? Displacing atmospheric air removes ambient humidity, directly starving the hydrolytic pathway of its primary reactant (H₂O)[2].

-

Desiccation: Place the primary container inside a secondary desiccator cabinet charged with active indicating silica gel or Drierite.

-

Temperature Control: Maintain the storage environment at a controlled room temperature (20–25 °C) in a shaded area[2],[1]. Avoid refrigeration unless strictly necessary, as condensation upon warming can instantly trigger localized hydrolysis.

-

Handling (PPE): Always handle within a fume hood or ventilated enclosure using nitrile gloves and safety goggles, as the compound causes documented skin (H315) and serious eye irritation (H319)[2].

Experimental Workflow: Forced Degradation Kinetics

When utilizing 2-Amino-2-oxazoline Hydrochloride in drug formulation or polymer synthesis, researchers must validate its stability envelope. The following HPLC-based forced degradation protocol is designed to map the pseudo-first-order kinetics of the compound[3].

Step-by-Step HPLC Kinetic Profiling:

-

Sample Preparation: Dissolve 2-Amino-2-oxazoline HCl in a moisture-free organic solvent (e.g., anhydrous acetonitrile) to create a 1 mg/mL stock solution.

-

Stress Induction: Aliquot the stock into separate vials and introduce specific stressors:

-

Acidic: Add 0.1 M HCl (pH ~1).

-

Basic: Add 0.1 M NaOH (pH ~10).

-

Thermal: Heat aqueous aliquots to 60 °C, 80 °C, and 100 °C[3].

-

-

Reaction Quenching (Causality): At predefined time intervals (e.g., 0, 30, 60, 120 mins), extract an aliquot and immediately neutralize the pH to 7.0, followed by rapid cooling to 4 °C. Why? Quenching halts the pseudo-first-order hydrolysis precisely at the time of extraction, ensuring the HPLC chromatogram is an accurate snapshot of degradation rather than a continuous reaction[3].

-

Chromatographic Analysis: Inject the quenched samples into a Reverse-Phase HPLC system utilizing a C18 column. Use a gradient mobile phase of Water/Acetonitrile (with 0.1% TFA) to separate the intact oxazoline peak from the highly polar ring-opened urea derivatives.

-

Data Synthesis: Plot the natural log of the remaining intact peak area versus time to calculate the degradation rate constant (

).

Self-validating experimental workflow for HPLC-based forced degradation and kinetic analysis.

Applications and Stability Implications in Advanced Synthesis

The chemical stability of 2-Amino-2-oxazoline Hydrochloride directly dictates its utility in advanced synthetic applications.

In the realm of polymer chemistry, 2-oxazolines are famously utilized in Cationic Ring-Opening Polymerization (CROP) to create biocompatible poly(2-oxazoline)s[5]. However, the presence of the nucleophilic primary amine group in 2-Amino-2-oxazoline is highly problematic. If subjected to CROP conditions, the unprotected amine acts as a competing nucleophile, leading to spontaneous chain termination or interference with the initiation process[5].

To circumvent this chemical instability during polymerization, researchers must either protect the amine group (e.g., using Boc-protection) prior to polymerization or utilize alternative synthetic routes, such as the post-polymerization acylation of linear polyethyleneimine (PEI), to achieve the desired poly(2-amino-2-oxazoline) architectures without triggering premature degradation or cross-linking.

References

- TCI Chemicals. "2-Amino-2-oxazoline Hydrochloride - SAFETY DATA SHEET". TCI Europe N.V.

- Chem-Impex. "2-Amino-2-oxazoline hydrochloride". Chem-Impex International.

- Aalborg University (AAU). "Study of the Isothermal Curing of an Epoxy Prepreg by Near-Infrared Spectroscopy". Journal of Applied Polymer Science.

- Taylor & Francis. "Kinetics of 5-(1-Phenyl-4-piperazinyl)methyl-2-amino-2-oxazoline Hydrolysis by High Performance Liquid Chromatography". Journal of Liquid Chromatography & Related Technologies.

- National Institutes of Health (NIH / PMC). "Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications: Recent Developments of Polish Scientists". Materials (Basel).

Sources

2-Amino-Oxazolines in Heterocyclic Chemistry: Synthesis, Mechanisms, and Advanced Applications

Executive Summary

The 2-amino-oxazoline scaffold is a privileged five-membered heterocyclic pharmacophore characterized by the presence of an oxygen atom, a nitrogen atom, and an exocyclic amino group at the C2 position. Its unique electronic properties, driven by a dynamic tautomeric equilibrium, make it a highly versatile building block. In medicinal chemistry, it serves as a critical transition-state mimic in protease inhibitors and a potent agonist for G-protein-coupled receptors (GPCRs). In coordination chemistry, it acts as a dynamic ligand capable of forming complex secondary coordination spheres. This whitepaper provides an in-depth technical analysis of the synthesis, mechanistic behavior, and advanced applications of 2-amino-oxazolines.

Structural and Mechanistic Foundations

The chemical utility of 2-amino-oxazolines is fundamentally rooted in their electronic distribution and tautomeric flexibility. The core can exist in an equilibrium between the 2-amino-oxazoline (endocyclic C=N) and 2-imino-oxazolidine (exocyclic C=N) forms[1].

This tautomerization dictates the molecule's reactivity profile:

-

Nucleophilicity: The exocyclic nitrogen is highly nucleophilic, making it the primary site for functionalization (e.g., acylation, alkylation).

-

Electrophilicity: The C2 carbon is electron-deficient, susceptible to ring-opening reactions under strongly basic or nucleophilic conditions.

-

Hydrogen Bonding: The scaffold acts as both a hydrogen-bond donor (via the amino group) and an acceptor (via the oxazoline oxygen and nitrogen), a property that is heavily exploited in both drug design and catalyst development[1].

Tautomeric equilibrium of 2-amino-oxazoline enabling dynamic metal coordination.

Synthetic Methodologies

While several synthetic routes exist—including the silver-catalyzed cyclization of propargyl ureas and the reaction of olefins with iodine isocyanate[2][3]—the most robust and widely utilized method in medicinal chemistry is the cyclization of

Experimental Protocol: Synthesis via Cyanogen Bromide Cyclization

This protocol describes the synthesis of substituted 2-amino-oxazolines. The system is self-validating: the progression from a primary amine to a cyanamide intermediate, and finally to the cyclized product, can be distinctly tracked via TLC (loss of ninhydrin-active amine) and LC-MS.

Reagents:

Step-by-Step Methodology:

-

Preparation: In an oven-dried round-bottom flask under an inert nitrogen atmosphere, dissolve the

-amino alcohol in anhydrous THF to achieve a 0.2 M concentration. -

Base Addition: Add finely powdered anhydrous

to the solution.-

Causality: A mild, heterogeneous base is required to scavenge the HBr generated during the reaction without hydrolyzing the highly electrophilic cyanogen bromide. Stronger bases (like NaH or KOtBu) would lead to reagent degradation and unwanted elimination pathways.

-

-

Electrophilic Cyanation: Cool the suspension to 0 °C using an ice bath. Add cyanogen bromide portion-wise.

-

Causality: The nucleophilic attack of the primary amine onto the electrophilic cyanide carbon is highly exothermic. Temperature control prevents runaway polymerization of the cyanamide intermediate.

-

-

Intramolecular Cyclization: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 18 hours[4].

-

Causality: The initial cyanamide intermediate requires sufficient thermal energy and time to undergo intramolecular nucleophilic attack by the adjacent hydroxyl group, effectively closing the 5-membered ring.

-

-

Quench & Workup: Quench the reaction with saturated aqueous

. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous -

Purification: Purify the crude residue via flash column chromatography (DCM/MeOH gradient). The pure 2-amino-oxazoline is typically isolated in yields ranging from 21% to 76%[4].

Workflow for the synthesis of 2-amino-oxazolines via cyanogen bromide cyclization.

Medicinal Chemistry Applications

The 2-amino-oxazoline motif is a highly privileged structure in modern drug discovery, primarily utilized in two distinct therapeutic areas: neurodegenerative diseases (as enzyme inhibitors) and psychiatric disorders (as GPCR ligands).

BACE1 Inhibitors for Alzheimer's Disease

The

2-Aminooxazoline 3-azaxanthenes have been developed as highly potent, orally available BACE1 inhibitors[5][6]. The 2-amino-oxazoline core acts as a perfect transition-state mimic. Crystallographic data reveals that the aminooxazoline moiety forms critical hydrogen bonds with two catalytic aspartic acid residues (Asp32 and Asp228) in the BACE1 active site[6]. Furthermore, structural modifications, such as introducing a 2-fluoropyridin-3-yl group, allow the nitrogen atom to interact with Ser229 via a bridging water molecule in the P3 pocket, drastically improving selectivity against related proteases like Cathepsin D[5][6].

Mechanism of BACE1 inhibition by 2-amino-oxazoline derivatives preventing Aβ formation.

TAAR1 Agonists for Psychiatric Disorders

Trace amine-associated receptor 1 (TAAR1) is a GPCR whose dysregulation is linked to schizophrenia, depression, and psychostimulant addiction[4]. 2-Aminooxazolines were discovered as a novel structural class of TAAR1 ligands.

Compounds such as RO5203648 and RO5166017 exhibit drug-like physicochemical properties and good oral bioavailability[4][7]. RO5203648 is a potent partial agonist (

Quantitative Data Summary

Table 1: Pharmacological Profiles of Key 2-Amino-oxazoline Derivatives

| Compound Class / Name | Primary Target | Mechanism of Action | Key Application | Notable Properties |

| RO5203648 | TAAR1 | Partial Agonist ( | Psychiatric disorders, Addiction | Highly selective over 149 other targets; suppresses hyperlocomotion[7]. |

| RO5166017 | TAAR1 | Full Agonist | Schizophrenia | Good oral bioavailability; drug-like physicochemical properties[4][7]. |

| 3-Azaxanthenes | BACE1 | Competitive Inhibitor | Alzheimer's Disease | Interacts with Asp32/Asp228; improved Cathepsin D selectivity[5][6]. |

| Trisoxazolines | Transition Metals (Pd, Cu) | Chiral Ligand | Asymmetric Catalysis | C3 symmetry; forms dynamic intramolecular H-bonding networks[1][8]. |

Coordination Chemistry and Catalysis

Beyond medicinal chemistry, 2-amino-oxazolines are highly valued in inorganic and organometallic chemistry. Their relative synthetic ease allows them to be incorporated into multidentate, tripodal ligands[1].

When a metal ion (such as Palladium or Copper) chelates to the ligand, it locks one tautomer from the 2-amino-oxazoline/2-imino-oxazolidine equilibrium[1]. This coordination forms a flexible cavity capable of accommodating incoming substrates via an intramolecular hydrogen-bonding network within the secondary coordination sphere[1]. Furthermore, chiral trisoxazolines (possessing C3 symmetry) have been successfully deployed in enantioselective Palladium- and Copper-catalyzed allylic substitution reactions, often outperforming traditional bisoxazoline-based catalysts due to their superior dynamic coordination and product/substrate exchange rates[8].

Conclusion

The 2-amino-oxazoline heterocycle is far more than a simple structural motif; it is a dynamic chemical tool. Whether it is mimicking the transition state of aspartyl proteases to halt Alzheimer's progression, selectively activating TAAR1 to treat psychiatric disorders, or dynamically coordinating transition metals for asymmetric catalysis, its applications are vast. Mastering the synthesis and tautomeric behavior of this scaffold is essential for any researcher engaged in advanced drug discovery or catalyst design.

References

-

Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists - PubMed Central. nih.gov. Available at:[Link]

-

Utilizing Tautomerization of 2-Amino-Oxazoline in Hydrogen Bonding Tripodal Ligands. nih.gov. Available at:[Link]

-

Development of 2-aminooxazoline 3-azaxanthene β-amyloid cleaving enzyme (BACE) inhibitors with improved selectivity against Cathepsin D - PMC. nih.gov. Available at:[Link]

-

An Orally Available BACE1 Inhibitor That Affords Robust CNS Aβ Reduction without Cardiovascular Liabilities - PMC. nih.gov. Available at:[Link]

-

Advances in the Synthetic Approaches to β-Secretase (BACE-1) Inhibitors in Countering Alzheimer's: A Comprehensive Review | ACS Omega. acs.org. Available at:[Link]

-

RO5203648 - Wikipedia. wikipedia.org. Available at: [Link]

-

Unexpected Stereoselective Access to 2‐Aminooxazolines from Propargyl Ureas by Silver Salts under Mild Conditions. researchgate.net. Available at:[Link]

-

Trisoxazolines: Synthesis and Application in enantioselective Palladium- and Copper-catalysed Reactions. uni-heidelberg.de. Available at:[Link]

Sources

- 1. Utilizing Tautomerization of 2-Amino-Oxazoline in Hydrogen Bonding Tripodal Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery and Characterization of 2-Aminooxazolines as Highly Potent, Selective, and Orally Active TAAR1 Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of 2-aminooxazoline 3-azaxanthene β-amyloid cleaving enzyme (BACE) inhibitors with improved selectivity against Cathepsin D - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Orally Available BACE1 Inhibitor That Affords Robust CNS Aβ Reduction without Cardiovascular Liabilities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. RO5203648 - Wikipedia [en.wikipedia.org]

- 8. archiv.ub.uni-heidelberg.de [archiv.ub.uni-heidelberg.de]

Thermal Profiling and Phase Transitions of 2-Amino-2-oxazoline Hydrochloride: A Technical Guide

Chemical Identity and Structural Significance

In medicinal chemistry and pharmaceutical drug development, the oxazoline ring is a privileged pharmacophore, frequently deployed as a bioisostere for amides and esters. 2-Amino-2-oxazoline hydrochloride is a fundamental heterocyclic building block used extensively in these synthetic pathways.

While the free base of 2-amino-2-oxazoline is prone to hydrolysis and ring-opening under ambient conditions, conversion to the hydrochloride salt (

Physicochemical & Thermal Properties

The following table summarizes the core quantitative data necessary for establishing baseline analytical expectations.

| Parameter | Value | Analytical Context / Source |

| Chemical Name | 2-Amino-2-oxazoline Hydrochloride | IUPAC nomenclature[1] |

| CAS Registry Number | 375855-07-5 (also 24665-92-7) | [2] |

| Molecular Formula | Stoichiometric salt[3] | |

| Molecular Weight | 122.55 g/mol | [1] |

| Melting Point ( | 108 °C (Range: 107.0 – 114.0 °C) | Primary thermal transition[2],[4] |

| Physical Appearance | White to almost white crystalline powder | Visual inspection[2],[4] |

| Hygroscopicity | High | Requires inert atmosphere handling[5] |

Causality in Thermal Analysis: The Hygroscopicity Factor

As an Application Scientist, I frequently observe that the most common point of failure in the thermal characterization of hydrochloride salts is the neglect of their hygroscopic nature. 2-Amino-2-oxazoline HCl readily absorbs atmospheric moisture[5].

The Causality of Moisture Interference: Water molecules intercalate into the crystal lattice, acting as a plasticizer. This disrupts the intermolecular hydrogen bonding between the oxazoline rings and the chloride counterions. Consequently, moisture ingress causes a significant freezing point depression, shifting the apparent melting point below the true 108 °C baseline and broadening the endothermic peak during analysis. To ensure a self-validating system, sample preparation must isolate the variable of moisture.

Decision matrix for handling moisture-sensitive oxazoline salts.

Validated Experimental Protocols

To accurately capture the 108 °C melting point and subsequent decomposition profile, the following workflows must be executed.

Workflow for thermal profiling of hygroscopic 2-Amino-2-oxazoline HCl.

Differential Scanning Calorimetry (DSC) for Melting Point Verification

Objective: Determine the precise extrapolated onset temperature (

-

Step 1: Atmosphere-Controlled Preparation. Transfer the sample vial into an inert glovebox (Argon or

, <1 ppm-

Causality: A mass of 3–5 mg provides an optimal thermal mass. Too little reduces the signal-to-noise ratio; too much causes thermal lag across the sample, artificially broadening the melting endotherm.

-

-

Step 2: Hermetic Sealing. Seal the pan using a hermetic press while still inside the glovebox.

-

Causality: Hermetic sealing traps the sample in its dry state and prevents the sublimation of the HCl salt prior to the phase transition.

-

-

Step 3: Baseline Verification. Run an empty hermetic pan to establish a flat baseline, ensuring the sensor is free of contamination.

-

Step 4: Thermal Cycling. Equilibrate the DSC cell at 25 °C. Ramp the temperature at a rate of 10 °C/min up to 150 °C under a continuous dry nitrogen purge (50 mL/min).

-

Causality: A 10 °C/min heating rate is the industry standard for organic salts; it provides sufficient energy to drive the phase transition sharply without causing excessive thermal gradients.

-

-

Step 5: Data Integration. Analyze the endothermic peak. The extrapolated onset temperature represents the true melting point (expected at 108 °C[2]), while the peak maximum indicates the completion of the melt.

Thermogravimetric Analysis (TGA) for Degradation Profiling

Objective: Assess the thermal stability limit and quantify any trace volatile content. Self-Validation Mechanism: The protocol validates itself by running a simultaneous derivative thermogravimetry (DTG) curve. A perfectly flat DTG prior to the 108 °C melting point confirms the efficacy of the dry storage and handling, proving no premature volatile loss occurred.

-

Step 1: Crucible Loading. In a dry environment, load 10.0 mg of the sample into an open alumina (

) crucible.-

Causality: Open crucibles are mandatory for TGA to allow evolved gases to escape freely, preventing pressure buildup that could artificially suppress decomposition pathways.

-

-

Step 2: Purge Gas Configuration. Set the balance purge to 40 mL/min and the sample purge to 60 mL/min using ultra-high purity Nitrogen.

-

Causality: Sweeping the sample area prevents secondary gas-phase reactions (like oxidation) and protects the microbalance mechanism from corrosive HCl gas evolved during high-temperature decomposition.

-

-

Step 3: Heating Program. Ramp from 25 °C to 300 °C at 10 °C/min.

-

Causality: Heating well beyond the 108 °C melting point allows the analyst to determine the exact onset of thermal degradation (cleavage of the oxazoline ring or loss of HCl), establishing the safe processing window for the compound.

-

References

-

Title: 2-Amino-2-oxazoline Hydrochloride | C3H7ClN2O | CID 21475730 Source: PubChem, National Institutes of Health URL: [Link]

Sources

- 1. 2-Amino-2-oxazoline Hydrochloride | C3H7ClN2O | CID 21475730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Amino-2-oxazoline Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. 2-Amino-2-oxazoline Hydrochloride | 375855-07-5 | TCI EUROPE N.V. [tcichemicals.com]

- 5. labproinc.com [labproinc.com]

2-Amino-2-oxazoline Hydrochloride (CID 21475730): A Comprehensive Technical Guide for Medicinal and Polymer Chemistry

Executive Summary

2-Amino-2-oxazoline hydrochloride (PubChem CID 21475730) is a highly versatile heterocyclic building block that bridges the gap between targeted drug discovery and advanced materials science[1]. As a stable hydrochloride salt, it serves as a critical intermediate in the synthesis of bioactive molecules—most notably WDR5-WIN site inhibitors for leukemia treatment[2]—and acts as a functional monomer in the Cationic Ring-Opening Polymerization (CROP) of biocompatible poly(2-oxazoline)s[3].

This whitepaper provides a rigorous, field-proven analysis of its physicochemical properties, mechanistic applications, and self-validating experimental workflows, designed for senior researchers and drug development professionals.

Physicochemical Profiling & Analytical Data

Understanding the physical parameters of 2-amino-2-oxazoline hydrochloride is critical for ensuring stoichiometric accuracy and preventing side reactions. The compound is highly hygroscopic; failure to account for water absorption can lead to significant yield drops in moisture-sensitive coupling reactions.

Table 1: Core Chemical and Physical Properties

| Property | Value / Description | Source / Validation Metric |

| IUPAC Name | 4,5-dihydro-1,3-oxazol-2-amine;hydrochloride | PubChem[1] |

| CAS Registry Number | 375855-07-5 | Vendor Specifications[4] |

| Molecular Formula | C₃H₇ClN₂O (or C₃H₆N₂O·HCl) | PubChem[1] |

| Molecular Weight | 122.55 g/mol | PubChem[1] |

| Melting Point | 107.0 °C – 114.0 °C (Typically 108 °C) | TCI / Fisher[4], |

| Appearance | White to almost white crystalline powder | Visual Inspection |

| Solubility | Highly soluble in water and polar aprotic solvents | Analytical observation |

| GHS Hazards | H315 (Skin Irrit. 2), H319 (Eye Irrit. 2) | ECHA C&L Inventory[1] |

| Storage Requirements | <15°C, dark place, under inert gas (Ar/N₂) | TCI Recommendations |

Mechanistic Applications in Targeted Therapeutics

Disruption of the MLL1-WDR5 Interaction

In oncology, particularly in Mixed Lineage Leukemia (MLL), the MLL1 fusion protein interacts with the WD40-repeat protein WDR5 at the WIN-site to catalyze Histone 3 Lysine 4 (H3K4) methylation[5]. This epigenetic modification drives the overexpression of downstream oncogenes such as HOXA9 and MYC, leading to leukemic blast expansion[2].

2-Amino-2-oxazoline hydrochloride is utilized to synthesize imino-azacycle-benzamide derivatives. The 2-amino-2-oxazoline moiety mimics the arginine-containing WIN-motif of MLL1, acting as a potent, competitive antagonist that displaces MLL1 from WDR5, thereby collapsing the oncogenic transcription complex[5].

Fig 1: Mechanism of WDR5 inhibition by 2-amino-2-oxazoline derivatives in leukemogenesis.

Protocol 1: Synthesis of WDR5 Inhibitor Intermediates

This self-validating protocol describes the N-alkylation of 2-amino-2-oxazoline to generate a WIN-site inhibitor precursor[2],[5].

Causality & Logic:

-

N,N-Diisopropylethylamine (DIPEA): Used to neutralize the HCl salt of the oxazoline. Its steric hindrance prevents it from acting as a competing nucleophile during the alkylation.

-

Potassium Iodide (KI): Acts as a nucleophilic catalyst via an in situ Finkelstein reaction, converting less reactive alkyl chlorides/bromides into highly reactive alkyl iodides, drastically reducing reaction time.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve 2-amino-2-oxazoline hydrochloride (16.4 mg, 0.134 mmol) in anhydrous DMF (2.0 mL)[5].

-

Base Addition: Add DIPEA (23 µL, 0.134 mmol) dropwise to liberate the free base. Stir for 10 minutes.

-

Catalysis & Coupling: Add KI (56 mg, 0.335 mmol) followed by the target electrophile (e.g., a functionalized benzyl halide, 0.134 mmol)[2].

-

Reaction: Stir the mixture at room temperature overnight (approx. 16 hours).

-

In-Process Validation (LC-MS): Sample 5 µL of the reaction mixture, dilute in acetonitrile, and run LC-MS. The disappearance of the 2-amino-2-oxazoline mass peak (m/z 87.05 for free base) and the appearance of the product mass confirms completion.

-

Purification: Remove the solvent under reduced pressure. Purify the residue via reverse-phase HPLC (Phenomenex Gemini C18) using a gradient of 10-80% H₂O/CH₃CN containing 0.1% Trifluoroacetic acid (TFA)[5].

-

Isolation: Combine product-containing fractions, concentrate, and basify to yield the pure intermediate[2].

Mechanistic Applications in Polymer Chemistry

Cationic Ring-Opening Polymerization (CROP)

Poly(2-oxazoline)s (POx) are emerging as highly customizable, biocompatible alternatives to Polyethylene Glycol (PEG) in targeted drug delivery and bioconjugation[3].

Because 2-amino-2-oxazoline exists in a tautomeric equilibrium (endo- vs. exo-nitrogen), direct polymerization is impossible; the unprotected primary/secondary amine will act as a chain-transfer or termination agent during CROP[6]. To circumvent this, the exocyclic amine must be protected with a tert-butyloxycarbonyl (Boc) group prior to polymerization[3].

Fig 2: Stepwise workflow for Cationic Ring-Opening Polymerization of 2-amino-2-oxazoline.

Protocol 2: Boc-Protection of 2-Amino-2-oxazoline for CROP

This protocol details the synthesis of the Boc-protected monomer, ensuring the oxazoline ring remains intact while exclusively protecting the exocyclic nitrogen[6],[3].

Causality & Logic:

-

Biphasic Schotten-Baumann Conditions: The use of aqueous NaOH and 1,4-dioxane ensures that the HCl salt is neutralized in the aqueous phase, while the highly reactive Di-tert-butyl dicarbonate (DiBoc) remains in the organic phase, preventing its rapid hydrolysis.

-

Triethylamine (TEA): Acts as an auxiliary organic-soluble base to scavenge any localized acid spikes that could prematurely trigger ring-opening of the oxazoline[3].

Step-by-Step Methodology:

-

Preparation: Dissolve 2-amino-2-oxazoline hydrochloride (20.0 g, 163 mmol) in a biphasic mixture of 1,4-dioxane (300 mL) and 3 wt% aqueous NaOH (300 mL)[6].

-

Buffering: Add dry Triethylamine (16.5 g, 163 mmol) to the vigorously stirring mixture to ensure complete removal of hydrochloric acid[3].

-

Protection: Dissolve DiBoc (35.0 g, 163 mmol) in 1,4-dioxane (150 mL). Add this solution dropwise to the reaction mixture over 30 minutes at 0 °C to control the exothermic release of CO₂[6].

-

Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

-

In-Process Validation (TLC): Spot the reaction mixture on a silica TLC plate alongside the starting material. Develop with Ethyl Acetate/Hexane (1:1) and stain with Ninhydrin. The disappearance of the primary amine spot (which turns purple/pink with ninhydrin) confirms full Boc-protection.

-

Workup & Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 200 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure to yield the Boc-protected monomer ready for CROP[3].

Safety, Handling, and Operational Integrity

To maintain the trustworthiness of the experimental data, strict adherence to handling protocols is mandatory:

-

Hygroscopicity: 2-Amino-2-oxazoline hydrochloride rapidly absorbs atmospheric moisture. Weighing must be performed swiftly, ideally in a controlled humidity environment or glovebox. Moisture ingress will lead to inaccurate molarity calculations and potential hydrolysis of the oxazoline ring[7].

-

Storage: Store in a tightly sealed desiccator at <15 °C under an inert atmosphere (Argon or Nitrogen).

-

PPE: Due to its classification as a skin and severe eye irritant (H315, H319), handling requires standard chemical-resistant nitrile gloves, safety goggles, and a well-ventilated fume hood (P280, P305+P351+P338)[1].

References

-

PubChem. "2-Amino-2-oxazoline Hydrochloride | C3H7ClN2O | CID 21475730." National Center for Biotechnology Information. URL:[Link]

- Google Patents. "Wdr5 inhibitors and modulators (WO2020086857A1)." World Intellectual Property Organization.

-

Leiske, M. N. "Poly(2-oxazoline)s - Synthesis, self-assembly and biomedical applications." DB-Thueringen (Dissertation). URL:[Link]

Sources

- 1. 2-Amino-2-oxazoline Hydrochloride | C3H7ClN2O | CID 21475730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. WO2020086857A1 - Wdr5 inhibitors and modulators - Google Patents [patents.google.com]

- 3. db-thueringen.de [db-thueringen.de]

- 4. 2-Amino-2-oxazoline Hydrochloride 98.0+%, TCI America 5 g | Buy Online | TCI America | Fisher Scientific [fishersci.com]

- 5. WO2020086857A1 - Wdr5 inhibitors and modulators - Google Patents [patents.google.com]

- 6. db-thueringen.de [db-thueringen.de]

- 7. labsolu.ca [labsolu.ca]

Methodological & Application

Application Note: Advanced Synthesis of Poly(2-amino-2-oxazoline)s (PAmOx)

Executive Summary

Poly(2-amino-2-oxazoline)s (PAmOx) represent a highly versatile, emerging class of poly(2-oxazoline)s (PAOx) characterized by a tetraalkylurea motif within the repeating unit[1]. Depending on the side-chain architecture, PAmOx exhibit highly tunable hydrophilicity, sharp thermoresponsiveness (LCST behavior), and excellent biocompatibility, making them prime candidates for kinetic hydrate inhibitors, smart biomaterials, and drug delivery systems[2],[3].

However, the synthesis of PAmOx from their respective monomers presents a unique mechanistic challenge. While standard PAOx are readily synthesized via Cationic Ring-Opening Polymerization (CROP), the direct CROP of acyclic 2-dialkylamino-2-oxazolines is notoriously difficult due to competing side reactions[2]. This application note details the mechanistic causality behind these synthetic limitations and provides field-proven, self-validating protocols for both the direct CROP of cyclic monomers and the state-of-the-art indirect L-PEI acylation route required for acyclic PAmOx libraries.

Mechanistic Insights: The CROP vs. DIP Dichotomy

The fundamental challenge in synthesizing PAmOx directly from 2-amino-2-oxazoline monomers lies in the nucleophilicity of the monomer and the stability of the propagating oxazolinium species.

When subjected to standard CROP conditions (e.g., initiation by methyl triflate), the polymerization pathway diverges strictly based on the steric and electronic nature of the amino side chain[2]:

-

Cyclic Substituents (e.g., 2-pyrrolidino-2-oxazoline): The constrained geometry of the cyclic amino group sufficiently stabilizes the monomer, allowing for standard ionic propagation. The ring opens cleanly to yield the desired PAmOx[2].

-

Acyclic Substituents (e.g., 2-dimethylamino-2-oxazoline): Acyclic dialkylamino groups lower the overall nucleophilicity of the monomer. Instead of controlled propagation, the system undergoes Double Isomerization Polymerization (DIP) [4]. In this pathway, the propagating species isomerizes, leading to extensive chain transfer reactions and the formation of poorly defined oligomers or polyureas rather than high molar mass PAmOx[2].

Mechanistic divergence in 2-amino-2-oxazoline polymerization based on substituent structure.

Workflow 1: Direct CROP of Cyclic 2-Amino-2-oxazolines

For monomers bearing cyclic substituents, direct CROP remains a viable and efficient route. The following protocol utilizes microwave (MW) irradiation to rapidly overcome the activation energy barrier of propagation, minimizing the time the living chain end is exposed to trace nucleophilic impurities[5].

Experimental Protocol

Note: Strict anhydrous conditions are mandatory. Water acts as a potent chain terminator.

-

Preparation: In a nitrogen-filled glovebox, transfer 2-pyrrolidino-2-oxazoline (1.0 M) into a pre-dried microwave vial.

-

Initiation: Add methyl trifluoromethanesulfonate (MeOTf) or methyl tosylate (MeOTs) at the desired Monomer-to-Initiator ([M]/[I]) ratio (e.g., [M]/[I] = 50 for a target DP of 50)[6].

-

Solvation: Dilute the mixture with anhydrous acetonitrile to achieve a final monomer concentration of 3.0 M. Seal the vial with a Teflon septum.

-

Polymerization: Transfer the vial to a single-mode microwave reactor. Heat the mixture at 140 °C for 10–15 minutes[5]. Causality: MW heating ensures a homogenous thermal profile, driving the reaction to >99% conversion rapidly while suppressing chain transfer.

-

Termination: Quench the living oxazolinium chain ends by injecting an excess of methanolic potassium hydroxide (0.1 M) or piperidine. Stir for 1 hour at room temperature.

-

Validation & Purification:

-

Self-Validation: Analyze an aliquot via

H NMR. The disappearance of monomeric oxazoline ring protons (approx. 3.8 and 4.2 ppm) confirms complete conversion. -

Precipitate the polymer dropwise into cold diethyl ether. Recover via centrifugation and dry under vacuum.

-

Workflow 2: The State-of-the-Art Indirect L-PEI Acylation Route

To synthesize acyclic PAmOx (e.g., PDEAOx, PDMAOx) and bypass the catastrophic chain transfer of DIP, researchers must utilize a post-polymerization modification strategy[2]. This involves the CROP of 2-ethyl-2-oxazoline (EtOx), complete hydrolysis to linear polyethyleneimine (L-PEI), and subsequent re-acylation[7]. This method is highly modular, allowing the generation of vast PAmOx libraries from a single, well-defined parent chain[8].

State-of-the-art indirect synthesis workflow for PAmOx via L-PEI acylation.

Experimental Protocol

Step A: Synthesis of Parent PEtOx

-

Polymerize EtOx using MeOTs in anhydrous acetonitrile at 140 °C (MW) to the desired DP (e.g., DP = 50)[5].

-

Terminate with water and precipitate in cold diethyl ether to isolate well-defined PEtOx (

).

Step B: Hydrolysis to L-PEI

-

Dissolve PEtOx (e.g., 2.0 g) in aqueous hydrochloric acid (~18 wt%, 17 mL)[7].

-

Heat the solution in a microwave reactor at 120 °C for 120 minutes[7]. Causality: The high temperature and strong acid completely cleave the propionyl side chains without degrading the robust C-N backbone.

-

Self-Validation: Isolate the L-PEI via precipitation in cold acetone. Confirm complete hydrolysis via FTIR (complete disappearance of the amide C=O stretch at ~1630 cm

).

Step C: Re-Acylation to PAmOx

-

Dissolve L-PEI in anhydrous N,N-dimethylacetamide (DMAc) in the presence of an excess of triethylamine (TEA) to act as an acid scavenger[9].

-

Dropwise, add the desired dialkyl carbamoyl chloride (e.g., diethylcarbamoyl chloride for PDEAOx) (1.5 equivalents per secondary amine) at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 24 hours.

-

Purify the resulting PAmOx by extensive dialysis against deionized water (MWCO 1 kDa) for 48 hours to remove TEA-HCl salts and unreacted acylating agents, followed by lyophilization[9].

Quantitative Structure-Property Relationships (QSPR)

The physical and thermal properties of PAmOx are exquisitely sensitive to the steric bulk of the side-chain substituents. The L-PEI acylation route allows for precise tuning of these properties, which dictates their downstream biomedical utility[8],[2].

| Polymer | Side-Chain Substituent | Hydrophilicity | Thermal Transitions | Key Application / Note |

| PDMAOx | Dimethylamino | Extremely Hydrophilic | Antifouling coatings; highly crystalline[8]. | |

| PDEAOx | Diethylamino | Thermoresponsive | LCST | Smart biomaterials; sharp phase transition near RT[8],[2]. |

| PEMAOx | Ethylmethylamino | Thermoresponsive | LCST | High-temperature responsive systems[8]. |

| PDiPrAOx | Diisopropylamino | Hydrophobic | Hydrophobic block in amphiphilic micelles[8],[2]. |

Note: The low glass transition temperature (

References

-

Sedlacek, O., Bera, D., & Hoogenboom, R. (2019). Poly(2-amino-2-oxazoline)s: a new class of thermoresponsive polymers. Polymer Chemistry, 10(34), 4683-4689. Available at:[Link]

-

Kiær, J., Kelland, M. A., Jana, S., & Hoogenboom, R. (2025). Structural Design of Poly(2-amino-2-oxazoline)s for Kinetic Hydrate Inhibition of Natural Gas and Methane Hydrates. ACS Omega. Available at:[Link]

-

Miyamoto, M., et al. (1995). Double isomerization polymerization of 2-amino-2-oxazolines having four- to eight-membered cyclic imino substituents. Macromolecules. Available at:[Link]

-

Hoogenboom, R., et al. (2010). Microwave-assisted cationic ring-opening polymerization of 2-oxazolines. PMC / NIH. Available at:[Link]

-

Sedlacek, O., et al. (2023). Synthesis of novel poly(2-oxazoline)s for biomedical applications. Charles University Repository. Available at:[Link]

Sources

- 1. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

- 2. Poly(2-amino-2-oxazoline)s: a new class of thermoresponsive polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Structural Design of Poly(2-amino-2-oxazoline)s for Kinetic Hydrate Inhibition of Natural Gas and Methane Hydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Microwave-assisted cationic ring-opening polymerization of 2-oxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. natur.cuni.cz [natur.cuni.cz]

- 9. backoffice.biblio.ugent.be [backoffice.biblio.ugent.be]

Application Note: High-Efficiency Synthesis of Poly(2-oxazoline)s via Cationic Ring-Opening Polymerization (CROP)

Introduction & Rationale

Poly(2-oxazoline)s (PAOx) are highly versatile, biocompatible pseudo-peptides that have emerged as robust alternatives to poly(ethylene glycol) (PEG) in nanomedicine, drug delivery, and antibiofouling coatings[1]. Synthesized via the living Cationic Ring-Opening Polymerization (CROP) of 2-oxazoline monomers, PAOx offer unparalleled structural control. By simply altering the monomer's side chain (e.g., methyl, ethyl, phenyl) or the terminating agent, researchers can precisely tune the polymer's hydrophilicity, thermoresponsiveness, and end-group functionality[2].

Mechanistic Causality: The Chemistry of CROP

To achieve low dispersity (Đ < 1.2) and predictable molecular weights, it is critical to understand the causality of the CROP mechanism. The reaction is a living polymerization that proceeds in three distinct phases[3][4]:

-

Initiation : An electrophilic initiator (e.g., methyl tosylate, MeOTs) alkylates the nitrogen of the 2-oxazoline monomer, forming a highly reactive oxazolinium cation[2].

-

Propagation : The nucleophilic nitrogen of a subsequent monomer attacks the 5-position of the oxazolinium ring. This ring-opening event regenerates the active oxazolinium species at the chain end. Because chain transfer and termination reactions are virtually absent under strictly anhydrous conditions, the polymerization is considered "living"[1].

-

Termination : The living chain end is deliberately quenched by introducing a nucleophile (e.g., water, methanolic KOH, or functional amines). This step permanently terminates propagation and installs a functional end-group for downstream bioconjugation[2].

Mechanistic pathway of CROP: Initiation, propagation, and termination of 2-oxazolines.

Experimental Design: Driving Factors & Parameter Selection

As a self-validating system, a successful CROP protocol relies heavily on controlling reaction kinetics and eliminating side reactions.

A. Anhydrous Conditions (The Trustworthiness Pillar) Water is a potent nucleophile. Even trace moisture will prematurely terminate the living oxazolinium chain ends, leading to broadened molecular weight distributions and a loss of end-group fidelity. All reagents must be distilled over drying agents (e.g., barium oxide or calcium hydride) and stored over activated molecular sieves[5].

B. Microwave-Assisted Polymerization Historically, CROP was plagued by slow reaction kinetics, requiring days at reflux to reach high conversion. The integration of single-mode microwave (MW) reactors revolutionized this field. By superheating the pressurized reaction mixture to 140–190 °C, polymerization times are slashed from days to minutes while maintaining excellent living characteristics[6].

C. Initiator and Solvent Dynamics

-

Initiators : Methyl triflate (MeOTf) provides the fastest initiation but is highly toxic and moisture-sensitive. Methyl tosylate (MeOTs) is the industry standard, offering an optimal balance of safety, stability, and initiation efficiency[2].

-

Solvents : Acetonitrile (MeCN) is the benchmark solvent due to its high dielectric constant, which stabilizes the cationic propagating species. Recently, green solvents like dihydrolevoglucosenone (DLG) and sulfolane have been explored to improve the environmental footprint of the synthesis[5].

Quantitative Data Summary

The following table summarizes the kinetic parameters for common CROP workflows:

| Monomer | Initiator | Solvent | Temp (°C) | Time to >95% Conv. | Typical Dispersity (Đ) | Ref |

| 2-Ethyl-2-oxazoline (EtOx) | MeOTs | Acetonitrile | 140 | ~8–10 min | < 1.20 | [6] |

| 2-Ethyl-2-oxazoline (EtOx) | MeOTs | Acetonitrile | 190 | < 1 min | < 1.30 | [6] |

| 2-Phenyl-2-oxazoline (PhOx) | MeOTs | Acetonitrile | 140 | ~15–20 min | < 1.25 | [7] |

| 2-Methyl-2-oxazoline (MeOx) | MeOTf | DLG (Green) | 90 | ~3 hours | ~ 1.40 | [5] |

Step-by-Step Protocol: Microwave-Assisted Synthesis of Poly(2-ethyl-2-oxazoline)

Objective: Synthesize a well-defined PEtOx homopolymer (Target Degree of Polymerization = 50) with a hydroxyl end-group.

Step-by-step experimental workflow for the microwave-assisted CROP of 2-oxazolines.

Materials:

-

2-Ethyl-2-oxazoline (EtOx) (Distilled over BaO, stored over 3Å sieves)

-

Methyl tosylate (MeOTs) (Distilled under vacuum)

-

Acetonitrile (MeCN) (Anhydrous, stored over 3Å sieves)

-

Methanolic KOH (0.1 M) for termination

Workflow:

-

Preparation (Glovebox or Schlenk Line) : Bake all microwave vials and stir bars at 150 °C overnight. Cool under vacuum or an inert argon atmosphere to eliminate surface moisture.

-

Reaction Assembly : In a nitrogen-filled glovebox, add 4.0 M of EtOx monomer to the microwave vial. Add the calculated amount of MeOTs initiator to achieve the target DP (Ratio of [Monomer]:[Initiator] = 50:1). Dilute the mixture with anhydrous MeCN to reach a final monomer concentration of 3.0–4.0 M. Crimp-seal the vial securely.

-

Microwave Polymerization : Transfer the sealed vial to a single-mode microwave synthesizer (e.g., Biotage Initiator). Program the reactor: Target temperature = 140 °C, Hold time = 10 minutes, Pre-stirring = 30 seconds[6]. Causality Note: Rapid, homogeneous volumetric heating ensures simultaneous propagation of all chains, preserving the narrow dispersity.

-

Termination : Allow the vial to cool to room temperature. Inject a 3-fold molar excess (relative to the initiator) of methanolic KOH to quench the living oxazolinium species[2]. Stir at 50 °C for 1 hour to ensure complete end-capping with hydroxyl groups.

-

Purification : Concentrate the reaction mixture under reduced pressure. Precipitate the polymer dropwise into cold diethyl ether (10-fold volume excess). Recover the white precipitate via centrifugation, dissolve in deionized water, and lyophilize to obtain pure PEtOx powder.

Advanced Application: CROP-Induced Self-Assembly (CROPISA)

Beyond simple homopolymers, CROP can be leveraged to synthesize complex nanostructures directly in solution via Polymerization-Induced Self-Assembly (PISA). In the CROPISA workflow, a solvophilic macroinitiator (e.g., poly(2-(3-ethylheptyl)-2-oxazoline)) is chain-extended with a solvophobic block (e.g., 2-phenyl-2-oxazoline) in a selective solvent like n-dodecane or n-heptane[8][9]. As the solvophobic block grows, the amphiphilic block copolymers spontaneously self-assemble into well-defined micelles, worms, or vesicles. This single-step protocol bypasses post-polymerization processing, offering a highly scalable route for formulating advanced drug delivery vehicles[8].

References

-

Microwave-assisted cationic ring-opening polymerization of 2-oxazolines - PMC | nih.gov | 6

-

Three‐step cationic ring‐opening polymerization (CROP) mechanism of 2‐substituted‐2‐oxazoline monomers | researchgate.net | 3

-

Cationic Ring-Opening Polymerization-Induced Self-Assembly (CROPISA) of 2-Oxazolines | d-nb.info | 8

-

Synthesis of Polyoxazolines with Controlled Topologies | unipd.it | 4

-

Access to Self-Assembled Poly(2-Oxazoline)s through Cationic Ring Opening Polymerization-Induced Self-Assembly (CROPISA) | acs.org | 9

-

Poly(2-oxazoline)s as Stimuli-Responsive Materials for Biomedical Applications | mdpi.com | 1

-

Microwave-assisted polymerizations: The living cationic ring-opening polymerization of 2-oxazolines | researchgate.net | 7

-

Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone | beilstein-journals.org | 5

-

Design Strategies for Functionalized Poly(2-oxazoline)s and Derived Materials | mdpi.com | 2

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. thesis.unipd.it [thesis.unipd.it]

- 5. BJOC - Investigation of cationic ring-opening polymerization of 2-oxazolines in the “green” solvent dihydrolevoglucosenone [beilstein-journals.org]

- 6. Microwave-assisted cationic ring-opening polymerization of 2-oxazolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. pubs.acs.org [pubs.acs.org]

Application Notes & Protocols: The Strategic Use of 2-Amino-2-oxazoline Hydrochloride in Pharmaceutical Synthesis

Preamble: A Strategic Building Block for Modern Medicinal Chemistry

In the landscape of pharmaceutical development, the selection of intermediates is a critical decision that dictates the efficiency, novelty, and ultimate success of a synthetic campaign. 2-Amino-2-oxazoline hydrochloride has emerged as a particularly valuable and versatile building block.[1] Its utility extends far beyond that of a simple heterocyclic amine; its true power lies in its identity as a constrained, cyclic isostere of guanidine. This structural feature allows medicinal chemists to incorporate a key pharmacophore that can engage in crucial hydrogen bonding interactions with biological targets, while its inherent stability and predictable reactivity offer a reliable platform for constructing complex molecular architectures.[1]

This guide provides an in-depth exploration of 2-Amino-2-oxazoline Hydrochloride, moving from its fundamental properties and reaction mechanics to detailed, field-proven protocols and its application in cutting-edge drug discovery programs, including the synthesis of antiviral agents and kinase inhibitors.

Part 1: Foundational Knowledge and Safe Handling

A thorough understanding of the physicochemical properties and safety requirements is the non-negotiable foundation for any successful experimental work. This intermediate is stable under standard conditions but requires specific handling to ensure operator safety and experimental integrity.

Physicochemical & Handling Data

The compound is typically supplied as a white to off-white crystalline powder with good solubility in water, which facilitates its use in various reaction conditions.[1][2]

| Property | Value | Source(s) |

| CAS Number | 375855-07-5 | [1][2][3] |

| Molecular Formula | C₃H₆N₂O·HCl | [1][3][4] |

| Molecular Weight | 122.55 g/mol | [2][3][4] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 107 - 114 °C | [1] |

| Purity | ≥ 98% | [1][2] |

| Solubility | Soluble in water | [1][2] |

| Storage | Store at room temperature under inert gas | [1][2] |

Critical Safety Protocols

2-Amino-2-oxazoline Hydrochloride is classified as an irritant. Adherence to Global Harmonized System (GHS) safety protocols is mandatory.

-

Hazard Identification:

-

Precautionary Measures:

-

P264: Wash skin thoroughly after handling.[3]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[2][3]

-

P302 + P352: IF ON SKIN: Wash with plenty of water.[3]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2][3]

-

P332 + P313: If skin irritation occurs: Get medical advice/attention.

-

P337 + P313: If eye irritation persists: Get medical advice/attention.

-

Part 2: The Strategic Chemistry of 2-Amino-2-oxazoline

The compound's value is rooted in its predictable reactivity, which primarily involves the exocyclic amino group. This functionality serves as a potent nucleophile, allowing for the formation of new carbon-nitrogen bonds, which is a cornerstone of pharmaceutical synthesis.

Reactivity Profile: A Cyclic Guanidine Isostere

The 2-amino-2-oxazoline moiety is effectively a cyclic guanidine. In drug design, guanidine groups are prized for their ability to form strong, charge-assisted hydrogen bonds with carboxylate residues in protein active sites. However, the high basicity of simple guanidines can lead to poor pharmacokinetic properties. 2-Amino-2-oxazoline provides a bioisosteric replacement with a lower pKa, improving drug-like properties while preserving the essential hydrogen bonding capability. Its structure is stable and participates readily in diverse chemical reactions, including cyclization and condensation, making it an efficient tool for building complex molecular scaffolds.[1]

Caption: Bioisosteric relationship between guanidine and 2-amino-2-oxazoline.

Core Reaction Mechanism: N-Acylation

A primary application of this intermediate is its reaction with activated carboxylic acids (e.g., acyl chlorides) or coupling with carboxylic acids using standard peptide coupling agents. The reaction proceeds via nucleophilic attack of the exocyclic amino group on the electrophilic carbonyl carbon. This forms a stable amide bond and is a foundational step for elaborating the scaffold into a final drug candidate.

Caption: General mechanism for the N-Acylation of 2-amino-2-oxazoline.

Part 3: Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and checkpoints for reaction monitoring.

General Protocol for N-Acylation with an Acyl Chloride

This protocol describes a standard procedure for coupling 2-Amino-2-oxazoline Hydrochloride with an acyl chloride to form an N-acylated derivative. This is a common first step in a multi-step synthesis.

Materials:

-

2-Amino-2-oxazoline Hydrochloride

-

Acyl chloride of interest (1.0 eq)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.2 eq)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Amino-2-oxazoline Hydrochloride (1.0 eq).

-

Solvent & Base: Suspend the solid in anhydrous DCM (approx. 0.1 M concentration). Cool the suspension to 0 °C in an ice bath.

-

Base Addition: Add triethylamine (2.2 eq) dropwise to the suspension. The first equivalent neutralizes the hydrochloride salt, and the second acts as a base for the acylation reaction. Stir for 15 minutes.

-

Acyl Chloride Addition: Dissolve the acyl chloride (1.0 eq) in a small amount of anhydrous DCM and add it dropwise to the reaction mixture at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with DCM (2x).

-

Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

-

Drying & Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude product by flash column chromatography (typically using a gradient of ethyl acetate in hexanes or methanol in DCM) or recrystallization to obtain the pure N-acylated 2-oxazoline.

Experimental Workflow Diagram

Caption: Step-by-step workflow for the N-Acylation protocol.

Part 4: Applications in Pharmaceutical Development

The versatility of 2-Amino-2-oxazoline Hydrochloride is best illustrated through its application in the synthesis of diverse, biologically active molecules.[1]

Case Study: Synthesis of Antiviral Agents

The oxazoline scaffold is present in a number of compounds investigated for antiviral activity. For instance, derivatives of 2-amino-oxazoline have been synthesized and evaluated as potent inhibitors of poliovirus.[5] The synthesis often involves coupling the 2-amino-2-oxazoline core to a lipophilic side chain, which is crucial for interacting with the viral capsid or other non-structural proteins. The core provides a rigid, polar anchor for these interactions. Similarly, carbocyclic analogues of nucleosides containing an amino group have shown activity against Herpes Simplex Virus (HSV-1), highlighting the importance of the amino-heterocycle motif in antiviral drug design.[6]

Role as a Building Block for Kinase Inhibitors

The amino-quinazoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved kinase inhibitors like gefitinib.[7] While not a quinazoline itself, 2-amino-2-oxazoline serves as a valuable building block for creating novel heterocyclic systems that mimic the essential pharmacophoric features of these inhibitors. By N-acylating the oxazoline and then performing subsequent cyclization reactions, chemists can access unique scaffolds designed to target the ATP-binding site of various kinases. The design of 2-amino-isoxazolopyridines as Polo-like kinase (Plk) inhibitors further demonstrates the power of the 2-amino-heterocycle motif in this therapeutic area.[8]

Application in Polymer-Based Drug Delivery

Beyond small molecule synthesis, 2-oxazolines are key monomers in living cationic ring-opening polymerization (CROP) to form poly(2-oxazoline)s (PAOx).[9][10][11] These polymers are gaining significant attention for biomedical applications due to their biocompatibility and "stealth" properties, similar to polyethylene glycol (PEG). While 2-amino-2-oxazoline itself is not directly polymerized this way, monomers containing protected amino functionalities are used.[12] After polymerization, the amino groups are deprotected, providing reactive handles for conjugating drugs, targeting ligands, or imaging agents, creating sophisticated drug delivery systems.[9]

Part 5: Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Reaction Yield | 1. Incomplete reaction. 2. Degradation of acyl chloride. 3. Insufficient base. | 1. Increase reaction time or temperature. 2. Use freshly prepared or purchased acyl chloride. 3. Ensure 2.2 equivalents of a non-nucleophilic base are used. |

| Ring-Opening Side Product | Presence of water or nucleophilic impurities can lead to hydrolysis of the oxazoline ring. | Use anhydrous solvents and reagents. Perform the reaction under a strictly inert atmosphere. |

| Multiple Products on TLC | 1. Di-acylation (unlikely but possible). 2. Side reactions with bifunctional starting materials. | 1. Use controlled, slow addition of the acyl chloride at low temperature. 2. Ensure appropriate protecting group strategy for other reactive sites on the acyl chloride. |

| Purification Difficulty | Product is highly polar and streaks on silica gel. | 1. Switch to a more polar solvent system (e.g., MeOH/DCM). 2. Consider using reverse-phase chromatography. 3. Attempt to crystallize the product. |

References

-

2-Amino-2-oxazoline Hydrochloride | C3H7ClN2O | CID 21475730 - PubChem. [Link]

-

2-Amino-2-Oxazoline Hydrochloride 98.0% | PureSynth. [Link]

-

SYNTHESIS OF NOVEL POLY(2-OXAZOLINE)S FOR BIOMEDICAL APPLICATIONS. [Link]

-

Oxazoline - Wikipedia. [Link]

-

Synthesis of the first reported 2-oxazoline monomer derivative:... - ResearchGate. [Link]

-

In Vitro Antiviral Activity of New Oxazoline Derivatives as Potent Poliovirus Inhibitors - NIH. [Link]

-

Synthesis of 2-oxazolines - Organic Chemistry Portal. [Link]

-

A Facile Synthesis of 2-Oxazolines via Dehydrative Cyclization Promoted by Triflic Acid. [Link]

-

Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications - ResearchGate. [Link]

-

Design and synthesis of 2-amino-isoxazolopyridines as Polo-like kinase inhibitors - PubMed. [Link]

-

Synthesis and antiviral evaluation of carbocyclic analogues of 2'-azido- and 2'-amino-2'-deoxycytidine - PubMed. [Link]

-

A Review of the Synthesis of Oxazoline Derivatives - Bentham Science Publishers. [Link]

-

First Poly(2-oxazoline)s with Pendant Amino Groups. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. pure-synth.com [pure-synth.com]

- 3. 2-Amino-2-oxazoline Hydrochloride | C3H7ClN2O | CID 21475730 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. scbt.com [scbt.com]

- 5. In Vitro Antiviral Activity of New Oxazoline Derivatives as Potent Poliovirus Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral evaluation of carbocyclic analogues of 2'-azido- and 2'-amino-2'-deoxycytidine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design and synthesis of 2-amino-isoxazolopyridines as Polo-like kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. natur.cuni.cz [natur.cuni.cz]

- 10. Oxazoline - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. tu-dresden.de [tu-dresden.de]

Advanced Methodologies in Poly(2-oxazoline) Synthesis: CROP vs. L-PEI Acylation

[label=" >99% Conversion", fillcolor="#F1F3F4", fontcolor="#202

Application Note & Protocol Guide Target Audience: Polymer Chemists, Biomaterials Scientists, and Drug Delivery Professionals

Executive Summary

Poly(2-oxazoline)s (PAmOx) are a highly versatile class of biocompatible polymers, often utilized as superior alternatives to polyethylene glycol (PEG) in drug delivery, tissue engineering, and smart materials. While Cationic Ring-Opening Polymerization (CROP) remains the gold standard for synthesizing well-defined PAmOx, it is fundamentally limited by monomer incompatibility with nucleophilic functional groups.

To bypass these limitations, the post-polymerization acylation of linear polyethyleneimine (L-PEI) has emerged as a powerful alternative. This application note provides an in-depth, comparative guide to both methodologies. By elucidating the mechanistic causality behind each approach, we equip researchers with self-validating protocols to synthesize complex, functionalized PAmOx architectures.

Mechanistic Causality: The "Why" Behind the Chemistry

The CROP Pathway: Precision and Its Vulnerabilities

CROP proceeds via a living cationic mechanism. An initiator (typically an alkyl tosylate or triflate) alkylates the 2-oxazoline monomer, forming a highly electrophilic propagating oxazolinium species [1.7]. Because termination and chain-transfer reactions are virtually absent under strictly anhydrous conditions, CROP yields polymers with precise degrees of polymerization (DP) and narrow dispersity (Đ < 1.2)[1].

-

The Causality of Failure: The living oxazolinium chain end is highly sensitive. If the target monomer contains nucleophilic moieties (e.g., amines, thioethers, or unprotected hydroxyls), these groups will prematurely attack the propagating center. This causes irreversible chain transfer or termination, making the direct CROP of monomers like 2-methylthiomethyl-2-oxazoline impossible[2].

The L-PEI Acylation Pathway: Bypassing Monomer Limitations

To synthesize PAmOx with complex or reactive side chains, researchers utilize the acylation of L-PEI[3]. L-PEI is generated via the exhaustive acidic hydrolysis of a parent PAmOx (typically PEtOx)[4]. The resulting secondary amines on the L-PEI backbone are then quantitatively re-acylated using carboxylic acids or acyl chlorides[5].

-

The Causality of Success: By shifting the functionalization step to after the polymer backbone is formed, the electrophilic vulnerabilities of CROP are entirely bypassed. The high nucleophilicity of L-PEI's secondary amines ensures rapid conversion to tertiary amides[3]. When using carboxylic acids, the addition of PyBOP (a peptide coupling agent) is critical; it activates the acid into an electrophilic intermediate without generating harsh byproducts that could degrade the polymer backbone.

Visualizing the Workflows

Workflow comparison: Direct CROP vs. Indirect L-PEI Acylation for PAmOx synthesis.

Quantitative Comparison

| Parameter | Direct CROP | L-PEI Acylation |

| Dispersity (Đ) | Excellent (< 1.2) | Inherited from precursor PEtOx (< 1.2) |

| Molar Mass Control | Highly precise (via[M]/[I] ratio) | Fixed by the precursor L-PEI backbone |

| Functional Group Tolerance | Low (Fails with nucleophiles/thioethers) | High (Tolerates complex ethers, thioethers) |

| Reaction Time | Fast (Minutes via Microwave) | Slow (Requires 24h hydrolysis + 24h acylation) |

| Scalability | High (Industrial scale possible) | Moderate (Limited by PyBOP cost / purification) |

| Backbone Defects | None (Perfect linear structure) | Trace (<1% unacylated amines if unoptimized) |

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Each workflow contains specific Quality Control (QC) checkpoints to ensure the causality of the reaction holds true before proceeding to the next step.

Protocol A: Synthesis of Poly(2-ethyl-2-oxazoline) via CROP

Causality Focus: Water acts as a potent chain terminator. Rigorous anhydrous conditions are mandatory to maintain the living nature of the polymerization.

-